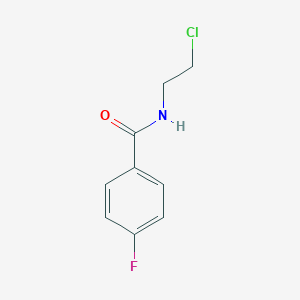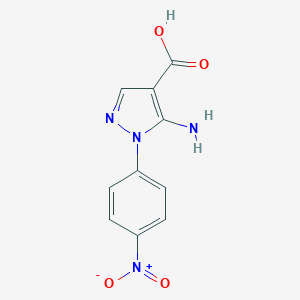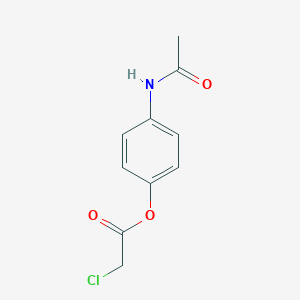
4-Acetamidophenyl 2-chloroacetate
Descripción general
Descripción
4-Acetamidophenyl 2-chloroacetate is an organic compound with the molecular formula C₁₀H₁₀ClNO₃. It is a derivative of acetamidophenol and chloroacetic acid, characterized by the presence of an acetamido group and a chloroacetate ester. This compound is of significant interest in medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceutical agents.
Aplicaciones Científicas De Investigación
4-Acetamidophenyl 2-chloroacetate is utilized in various scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of prodrugs such as propacetamol, which is used for pain and fever management.
Biological Studies: The compound is used to study enzyme-catalyzed reactions, particularly those involving esterases and amidases.
Industrial Applications: It is employed in the production of pharmaceuticals and agrochemicals, where its reactivity and functional groups are exploited to create complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenyl 2-chloroacetate typically involves the esterification of 4-acetamidophenol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also involve additional purification steps such as recrystallization to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetamidophenyl 2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetate group can be substituted by nucleophiles such as amines, leading to the formation of amide derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetamidophenol and chloroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, with the reaction typically carried out in an organic solvent such as dichloromethane or ethanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis involves the use of sodium hydroxide.
Major Products:
Nucleophilic Substitution: Produces amide derivatives, which are often pharmacologically active compounds.
Hydrolysis: Yields 4-acetamidophenol and chloroacetic acid.
Mecanismo De Acción
The mechanism of action of 4-acetamidophenyl 2-chloroacetate primarily involves its conversion to active metabolites. For instance, in the case of propacetamol, the compound is hydrolyzed by plasma esterases to release acetaminophen, which inhibits prostaglandin synthesis by blocking the cyclooxygenase (COX) enzymes . This inhibition reduces inflammation and pain.
Comparación Con Compuestos Similares
4-Acetamidophenol (Acetaminophen): A widely used analgesic and antipyretic.
Chloroacetic Acid: Used in the synthesis of various organic compounds.
Comparison: 4-Acetamidophenyl 2-chloroacetate is unique due to its dual functional groups, which allow it to participate in a broader range of chemical reactions compared to its individual components. This versatility makes it a valuable intermediate in synthetic chemistry, particularly in the pharmaceutical industry.
Propiedades
IUPAC Name |
(4-acetamidophenyl) 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)12-8-2-4-9(5-3-8)15-10(14)6-11/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUVNQDYDVGMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534119 | |
| Record name | 4-Acetamidophenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17321-63-0 | |
| Record name | 4-Acetamidophenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


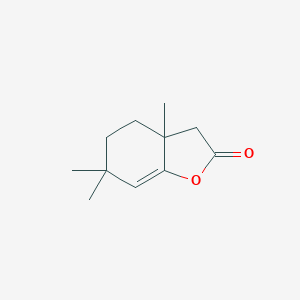
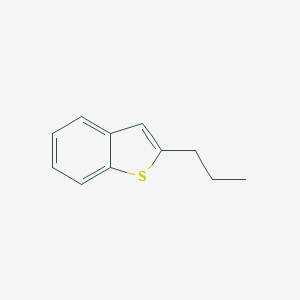

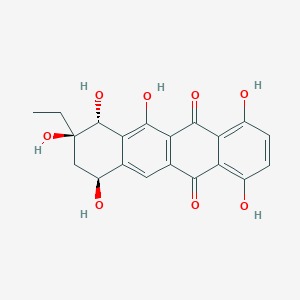

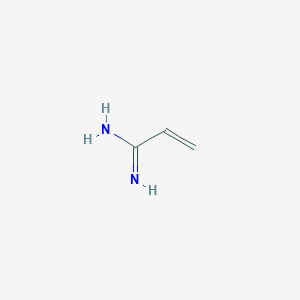
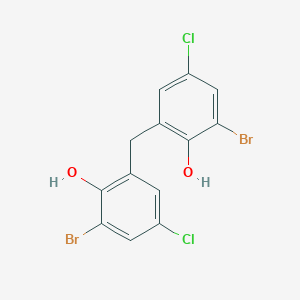
![7,8,9,10-tetrahydrobenzo[a]pyren-10-ol](/img/structure/B99091.png)
